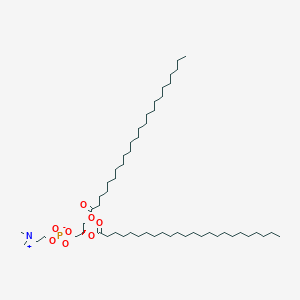

N-Methyl-N-(trideuteriomethyl)nitrous amide

Übersicht

Beschreibung

N-Methyl-N-(trideuteriomethyl)nitrous amide is a nitrosamide compound. Its chemical structure consists of a nitroso group bonded to the nitrogen of an amide or a similar functional group . The specific trideuteriomethyl substitution indicates the presence of three deuterium atoms (heavy isotopes of hydrogen) in the methyl group.

Synthesis Analysis

The synthesis of N-Methyl-N-(trideuteriomethyl)nitrous amide involves introducing the trideuteriomethyl group onto the nitrogen atom of an amide. One method for achieving this is through the use of phenyl trimethylammonium iodide (PhMe3NI) as a solid methylating agent. This reagent allows for an absolutely monoselective N-methylation of amides and related compounds, as well as the N-methylation of indoles. Additionally, the method can be extended to N-ethylation using phenyl triethylammonium iodide (PhEt3NI) .

Wissenschaftliche Forschungsanwendungen

Catalytic Transformations and Synthesis

N-Methyl-N-(trideuteriomethyl)nitrous amide plays a significant role in various catalytic transformations. The utilization of catalysts like Pd/ZrCuOx enables the N-methylation of amines and nitro compounds with CO2/H2, achieving up to 97% yield under relatively mild reaction conditions (Cui et al., 2014). Additionally, the selective cleavage of nitrous oxide by metal-amide complexes has been computationally investigated, revealing that a bimetallic mechanism aligns with the experimental observation of selective N-N bond scission by a di-molybdenum system (Cavigliasso et al., 2014). The sustainable and affordable synthesis of (deuterated) N-methyl/ethyl amines directly from nitroarenes, catalyzed by a single-site manganese catalyst, also highlights the atom-efficient and highly selective methods for synthesizing a series of N-CH3/N-CD3 aniline derivatives (Mondal et al., 2022).

Chemical Behavior and Mechanisms

The study of nitrosation of amides, involving pseudopericyclic 1,3-sigmatropic rearrangements, presents an insight into the chemical behavior and mechanisms associated with N-Methyl-N-(trideuteriomethyl)nitrous amide (Birney, 2004). The reaction between N-trimethylsilyl (TMS)-substituted amides with nitrous oxide, resulting in inorganic or organic azides, further underscores the potential of silyl groups in transformations where N2O acts as an N-atom donor (Liu et al., 2018).

Synthetic Utility and Applications

The Ni-mediated C–N activation of amides, allowing a facile generation of acyl-nickel intermediates, has been used in several important transformations, such as esterification, transamidation, and cross-couplings, thereby expanding the synthetic utility of amides (Dander & Garg, 2017). The nickel-catalyzed direct arylation of C(sp3)-H bonds in aliphatic amides with aryl halides, involving a bidentate directing group, also exemplifies the advanced applications in organic synthesis (Aihara & Chatani, 2014).

Eigenschaften

IUPAC Name |

N-methyl-N-(trideuteriomethyl)nitrous amide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFJAHHVKNCGLG-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosodimethyl-1,1,1-D3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B3044066.png)

![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)

![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)

![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)

![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)